N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
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Overview
Description
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline ring, a sulfanylacetamide group, and a dimethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-quinolin-2-ylsulfanylacetamide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can bind to enzymes and receptors, modulating their activity and affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylbenzamide
- N’-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide
- N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide
Uniqueness
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-17-9-7-14(11-18(17)26-2)12-21-23-19(24)13-27-20-10-8-15-5-3-4-6-16(15)22-20/h3-12H,13H2,1-2H3,(H,23,24)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMQNTZAIZZSGR-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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